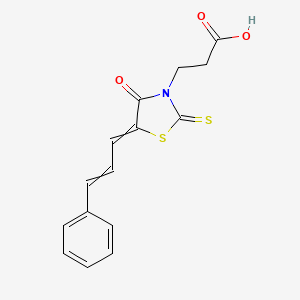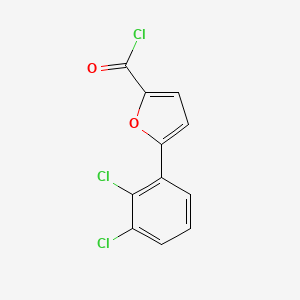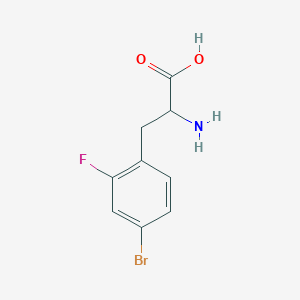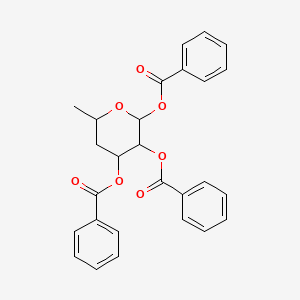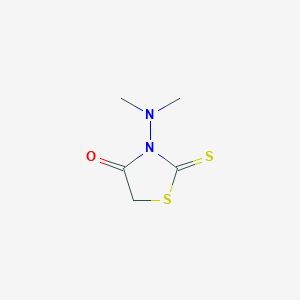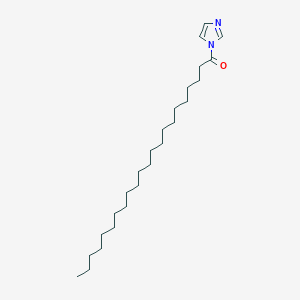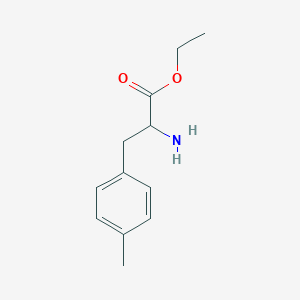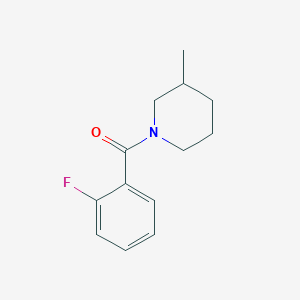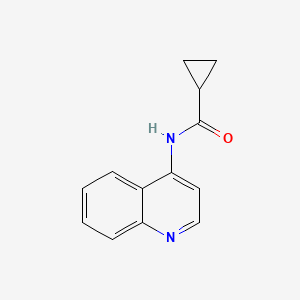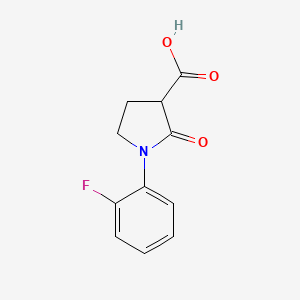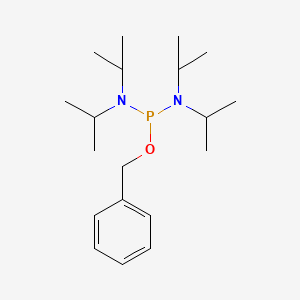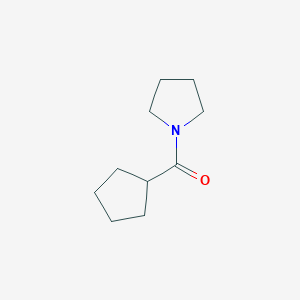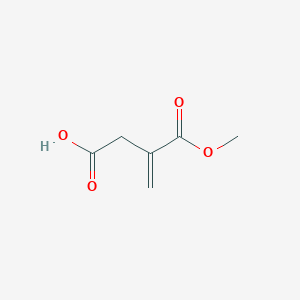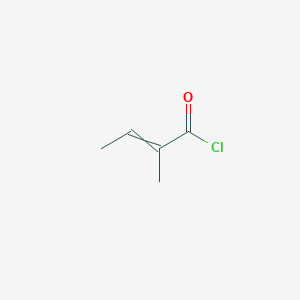
(E)-2-methylbut-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-methylbut-2-enoyl chloride, also known as 3,3-Dimethylacryloyl chloride or 3-Methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is commonly used as a reagent in organic synthesis. This compound is known for its high reactivity, particularly in the formation of esters and amides.
准备方法
(E)-2-methylbut-2-enoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-dimethylacrylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(CH3)2C=CHCOOH + SOCl2 → (CH3)2C=CHCOCl + SO2 + HCl
This method is efficient and yields a high purity product. Industrial production methods often utilize continuous flow processes to ensure consistent quality and high throughput. In these processes, the acid chloride is reacted with alcohols in the presence of a base such as triethylamine to form the desired esters .
化学反应分析
(E)-2-methylbut-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common reagents used in these reactions include silylketene acetals, which react with this compound in acetonitrile to give δ-ethylenic β-keto esters . The major products formed from these reactions depend on the specific nucleophile or reagent used.
科学研究应用
(E)-2-methylbut-2-enoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and adhesives.
作用机制
The mechanism of action of (E)-2-methylbut-2-enoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
(E)-2-methylbut-2-enoyl chloride can be compared with other similar compounds such as:
3-Methylcrotonoyl chloride: Similar in structure and reactivity, used in similar applications.
Senecioyl chloride: Another name for 3-Methyl-2-butenoyl chloride, highlighting its structural similarity.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.
属性
分子式 |
C5H7ClO |
|---|---|
分子量 |
118.56 g/mol |
IUPAC 名称 |
2-methylbut-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3 |
InChI 键 |
TUNLYEHIVPWOHK-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)Cl |
规范 SMILES |
CC=C(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


